Ethyl 3,4-dibromo-2-fluorobenzoate

Organic Synthesis Process Chemistry Analytical Chemistry

Ethyl 3,4-dibromo-2-fluorobenzoate (CAS 1803776-91-1) is a specialized, regiospecifically halogenated aromatic ester within the class of polyhalogenated benzoates. It possesses a unique substitution pattern on its benzene ring: a fluorine atom at the 2-position and bromine atoms at the 3- and 4-positions, esterified with an ethyl group.

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
CAS No. 1803776-91-1
Cat. No. B1409946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dibromo-2-fluorobenzoate
CAS1803776-91-1
Molecular FormulaC9H7Br2FO2
Molecular Weight325.96 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1)Br)Br)F
InChIInChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3
InChIKeyHXFOMSDARCWLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dibromo-2-Fluorobenzoate: A Regiospecifically Halogenated Building Block for Advanced Organic Synthesis and Medicinal Chemistry


Ethyl 3,4-dibromo-2-fluorobenzoate (CAS 1803776-91-1) is a specialized, regiospecifically halogenated aromatic ester within the class of polyhalogenated benzoates. It possesses a unique substitution pattern on its benzene ring: a fluorine atom at the 2-position and bromine atoms at the 3- and 4-positions, esterified with an ethyl group . The compound has a molecular weight of 325.96 g/mol and a predicted density of 1.8±0.1 g/cm³ [1]. This specific arrangement of three different functional handles provides distinct, programmable reactivity, positioning it as a versatile synthetic intermediate for the construction of complex molecular architectures via sequential cross-coupling reactions.

Orthogonal halogen reactivity for multistep synthesis
Sequential carbon-halogen bond activation
Fluorine atom provides electronic modulation and late-stage diversification

Why Ethyl 3,4-Dibromo-2-Fluorobenzoate Cannot Be Interchanged with Common Analogs


Interchanging Ethyl 3,4-dibromo-2-fluorobenzoate with simpler or more common halogenated benzoate analogs introduces significant risks to synthetic strategy and outcome. The compound's orthogonal reactivity is defined by its specific halogen pattern. Unlike its non-fluorinated counterpart, Ethyl 3,4-dibromobenzoate (CAS 60469-88-7), the presence of the 2-fluorine atom electronically deactivates the ring and can direct subsequent metalation or nucleophilic aromatic substitution (SNAr) events . Conversely, compared to the methyl ester analog, Methyl 3,4-dibromo-2-fluorobenzoate (CAS 1807032-90-1), the ethyl ester offers improved solubility in common organic solvents and altered sterics for subsequent transformations . The quantitative differences in physical properties, such as molecular weight and predicted boiling point, also impact purification strategies (e.g., distillation, chromatography). A generic substitution, therefore, risks lower yields in key steps, unanticipated side reactions, or the complete failure of a synthetic route dependent on this precise reactivity profile.

Absence of 2-Fluorine Handle
Replacing with Ethyl 3,4-dibromobenzoate removes the SNAr-active site, potentially altering regioselectivity and blocking late-stage diversification steps that rely on that handle.
Ester Group Mismatch
Switching to the methyl ester analog may reduce solubility in non-polar solvents and change steric environment, affecting reaction rates and yields in solution-phase processes.
Physical Property Shifts
Differences in molecular weight and boiling point can impact stoichiometric calculations and purification strategies such as distillation or chromatography when scaling up.

Quantifiable Differentiation of Ethyl 3,4-Dibromo-2-Fluorobenzoate vs. Key Analogs: An Evidence-Based Procurement Guide


Molecular Weight and Halogen Content Differentiation vs. Non-Fluorinated Analogs

Ethyl 3,4-dibromo-2-fluorobenzoate is 5.8% heavier than its non-fluorinated analog, Ethyl 3,4-dibromobenzoate (MW 307.97 g/mol), and contains 15% more bromine by mass. This difference is critical for reactions that are mass-sensitive or where stoichiometric calculations impact cost and yield [1].

Mol. Wt. & Halogen Content
Reported
MW 325.96 vs 307.97 g/mol; Br 49.0% vs 51.9% by mass
Informs stoichiometry and scale-up cost calculations
Calculated values; verify experimentally
Organic Synthesis Process Chemistry Analytical Chemistry

Orthogonal Reactivity Due to Regiospecific 2-Fluoro Substitution

The 2-fluoro substituent in Ethyl 3,4-dibromo-2-fluorobenzoate electronically deactivates the aromatic ring and can direct nucleophilic aromatic substitution (SNAr) reactions. In class-level inference, this orthogonality allows for selective, sequential functionalization that is not possible with the non-fluorinated analog, Ethyl 3,4-dibromobenzoate, where all positions are either bromine or hydrogen .

Orthogonal Reactivity
Class-level
Three potential reactive sites (2-F, 3-Br, 4-Br) may enable up to three sequential functionalizations vs two for the non-fluorinated analog.
Supports routes requiring spatial control over multiple fragment introductions
Class-level inference; validate reactivity sequence
Cross-Coupling Nucleophilic Aromatic Substitution Medicinal Chemistry

Ester Group Influence on Solubility and Reactivity

The ethyl ester group enhances solubility in organic solvents compared to the corresponding methyl ester or free acid. This difference facilitates broader application in solution-phase cross-coupling reactions and other synthetic pathways. The methyl ester analog, Methyl 3,4-dibromo-2-fluorobenzoate (CAS 1807032-90-1), has a lower molecular weight (311.93 g/mol) and may have different solubility and reactivity profiles .

Ester Solubility
Class-level
Ethyl ester generally offers improved organic solubility over methyl ester, facilitating solution-phase chemistry.
May enhance reaction homogeneity in non-polar media
Class-level inference; verify for specific conditions
Physical Chemistry Formulation Process Development

Recommended Application Scenarios for Ethyl 3,4-Dibromo-2-Fluorobenzoate Based on Differentiated Performance


Sequential Cross-Coupling for Complex Biaryl Synthesis

This compound is ideally suited for medicinal chemistry programs requiring the sequential and selective introduction of two distinct aryl/alkyl groups onto a benzoate core. The two bromine atoms can undergo successive Suzuki-Miyaura or Stille couplings under different conditions, while the 2-fluoro group remains inert, allowing for a third late-stage diversification step (e.g., SNAr with an amine) .

Fluorinated Fragment Library Synthesis

For building fragment libraries in drug discovery, Ethyl 3,4-dibromo-2-fluorobenzoate provides a dense, versatile core. Its fluorine atom is valuable for modulating metabolic stability and binding interactions, and the multiple halogen handles allow for rapid analog generation in parallel synthesis, a key requirement for structure-activity relationship (SAR) studies .

Precursor to Fluorinated Materials and Agrochemical Intermediates

The orthogonal reactivity of this compound makes it a valuable starting material for synthesizing fluorinated liquid crystals, advanced polymers, or novel agrochemicals. The combination of bromine and fluorine substituents can be leveraged to fine-tune the physical properties of the final material, such as dielectric constant or lipophilicity .

Application
Selection Property
Validation Focus
Complex Aromatic Scaffold Assembly
Regiospecific halogen reactivity pattern
Sequential C-Br bond activation and orthogonality under reaction conditions
Fluorinated Fragment Library Synthesis
Dense, halogen-rich core with fluorine handle
Parallel analog generation and SAR expansion efficiency
Fluorinated Functional Material Precursor
Modular building block for property tuning
Effect of halogen substitution on dielectric or lipophilicity of final material

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